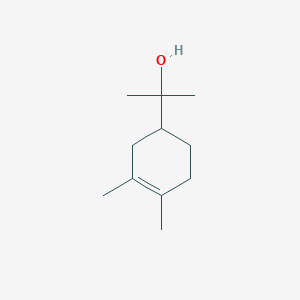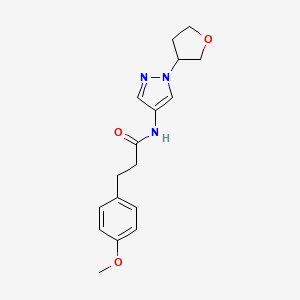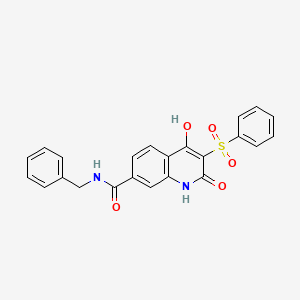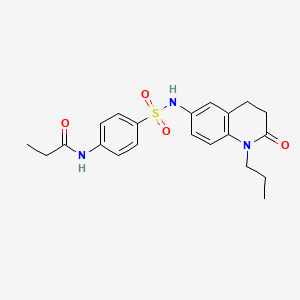![molecular formula C20H25N7O B2542900 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920178-23-0](/img/structure/B2542900.png)
3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process is not detailed in the available sources.Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with the [1,2,4]triazolo [1,5-a]pyrimidine scaffold have been evaluated for their antitumor activities against various human cancer cell lines . They have shown promising results, indicating potential use in cancer treatment .
Antimicrobial Activity
These compounds have also demonstrated significant antimicrobial properties . This suggests they could be developed into effective antimicrobial agents.
Analgesic and Anti-inflammatory Activity
Research has shown that [1,2,4]triazolo [1,5-a]pyrimidines and their derivatives possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antioxidant Activity
These compounds have been found to exhibit antioxidant activity . This suggests they could be used in the treatment of diseases caused by oxidative stress.
Antiviral Activity
The [1,2,4]triazolo [1,5-a]pyrimidine scaffold has shown antiviral properties . This indicates potential use in the development of antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.
Antiparasitic Activity
Compounds with the [1,2,4]triazolo [1,5-a]pyrimidine scaffold have shown antiparasitic properties . This indicates potential use in the treatment of parasitic infections.
Antitubercular Agents
These compounds have also been found to act as antitubercular agents . This suggests potential use in the treatment of tuberculosis.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one interacts with CDK2, inhibiting its activity . This inhibition results in the arrest of cell growth and the induction of apoptosis within cancer cells .
Biochemical Pathways
The action of 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell growth arrest . This disruption can lead to downstream effects such as the induction of apoptosis in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is significant inhibition of cell proliferation . It exerts a significant alteration in cell cycle progression, leading to cell growth arrest and apoptosis induction within cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14(2)12-17(28)25-8-10-26(11-9-25)19-18-20(22-13-21-19)27(24-23-18)16-6-4-15(3)5-7-16/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUMQAXTONWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC(C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)





![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)
![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
![(Z)-1-benzyl-3-((m-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2542834.png)


